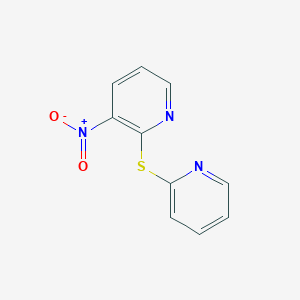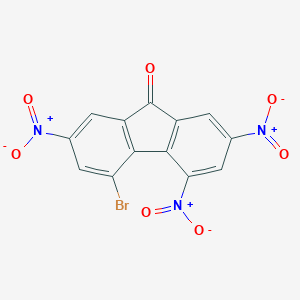
3-Nitro-2-(pyridin-2-ylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Nitro-2-(pyridin-2-ylthio)pyridine” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of nitropyridine derivatives, which includes “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied . For instance, nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . For example, the melting point, molecular weight, and other properties can be determined .Scientific Research Applications
NPT has been studied extensively in the fields of biochemistry and pharmacology due to its unique properties. It has been found to have anti-inflammatory and anti-cancer properties and has been used as an inhibitor of enzymes involved in signal transduction pathways. It has also been studied as a potential drug for the treatment of Alzheimer’s disease and Parkinson’s disease. NPT has also been used to study the mechanism of action of several drugs and has been used as a tool to study the structure and function of proteins.
Mechanism of Action
The exact mechanism of action of NPT is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways. It has been shown to inhibit the activity of several enzymes such as protein kinase C, cyclooxygenase, and phospholipase A2. In addition, NPT has been shown to inhibit the activity of several transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects
NPT has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in signal transduction pathways, leading to a decrease in the production of inflammatory mediators. It has also been shown to inhibit the activity of transcription factors such as NF-κB and AP-1, leading to a decrease in the expression of genes involved in inflammation and cancer. In addition, NPT has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
NPT has several advantages and limitations for lab experiments. One of the main advantages of NPT is its low cost and ease of synthesis. Additionally, NPT is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of NPT is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
NPT has great potential for future research and development. One potential direction is to further investigate its mechanism of action and its effects on signal transduction pathways. Additionally, further research could be done to investigate its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate its potential as an antioxidant and neuroprotective agent. Finally, further research could be done to investigate its potential applications in drug development and the study of protein structure and function.
Synthesis Methods
NPT can be synthesized using a two-step process. The first step involves the reaction of 2-chloropyridine with thiourea in the presence of sodium hydroxide to form 2-(pyridin-2-ylthio)pyridine. The second step involves the oxidation of the 2-(pyridin-2-ylthio)pyridine to 3-nitro-2-(pyridin-2-ylthio)pyridine. This reaction is typically done using nitric acid or sodium nitrite as the oxidizing agent. The overall reaction is shown below:
2-chloropyridine + thiourea + NaOH → 2-(pyridin-2-ylthio)pyridine
2-(pyridin-2-ylthio)pyridine + HNO3/NaNO2 → this compound
properties
IUPAC Name |
3-nitro-2-pyridin-2-ylsulfanylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAXJFFIAJUBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195376 |
Source


|
| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4262-11-7 |
Source


|
| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)









